Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
Overview
Description
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is a chemical compound with the molecular formula C27H45P . It is used as a catalyst for the oxidation of alcohols and hydrodechlorination of chloroarenes . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
In the crystal structure of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, the phosphorus atom is coordinated by a dichloro-phenyl-borane unit . The substituted biphenyl group and the two cyclohexyl groups at the phosphorus atom are arranged in such a way to avoid steric crowding in the molecule as far as possible .Chemical Reactions Analysis
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is known to be involved in several types of reactions. These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is a white to almost white crystal or powder . It has a molecular weight of 400.6 g/mol . The compound has a XLogP3-AA value of 8.5, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
- Catalysis
- Summary of Application : Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is used as a catalyst in certain chemical reactions .
- Results or Outcomes : The use of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine as a catalyst can increase the efficiency of the reaction and improve the yield of the desired product .
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Cross-Coupling Reactions
- Summary of Application : Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is used as a ligand in various cross-coupling reactions .
- Results or Outcomes : The use of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine in cross-coupling reactions can lead to the formation of a wide range of organic compounds, including biologically active compounds and materials for organic electronics .
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Photoinitiator in UV-Curable Inks, Coatings, and Adhesives
- Summary of Application : While not directly related to Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, a similar compound, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, is used as a photoinitiator in UV-curable inks, coatings, and adhesives .
- Results or Outcomes : The use of such photoinitiators can allow for rapid curing of inks, coatings, and adhesives, which is beneficial in various industrial applications .
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Buchwald-Hartwig Cross Coupling
- Summary of Application : This compound is used as a ligand in Buchwald-Hartwig cross coupling reactions .
- Results or Outcomes : The use of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine in Buchwald-Hartwig cross coupling reactions can lead to the formation of arylamines, which are important compounds in pharmaceuticals and materials science .
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Suzuki-Miyaura Coupling
- Summary of Application : Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is used as a ligand in Suzuki-Miyaura coupling reactions .
- Results or Outcomes : The use of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine in Suzuki-Miyaura coupling reactions can lead to the formation of biaryls, which are important compounds in pharmaceuticals and materials science .
Safety And Hazards
When handling Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, personal protective equipment and face protection should be worn . Adequate ventilation should be ensured to avoid inhalation . Contact with skin, eyes, or clothing should be avoided, and ingestion should be prevented . In case of accidental exposure, immediate medical attention should be sought .
properties
IUPAC Name |
dicyclohexyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45P/c1-19(2)22-17-25(20(3)4)27(26(18-22)21(5)6)28(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h17-21,23-24H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSPXGRQYHLKLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2CCCCC2)C3CCCCC3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430933 | |
Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine | |
CAS RN |
303111-96-8 | |
Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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